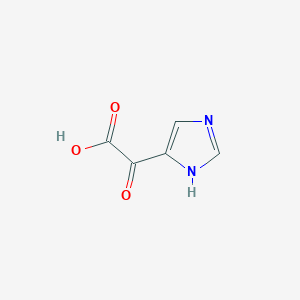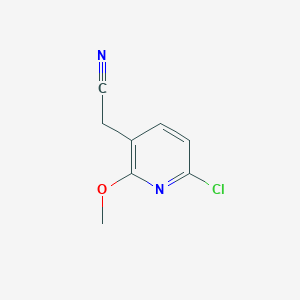
3-(3-Methyl-2-nitrophenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3-methyl-2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine typically involves the reaction of 3-methyl-2-nitrophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Potassium carbonate, dimethylformamide.
Coupling: Boron reagents, palladium catalysts.
Major Products
Reduction: 3-(3-Methyl-2-aminophenoxy)pyrrolidine.
Substitution: Various substituted phenoxy derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(3-Methyl-2-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides structural stability and enhances binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one share a similar pyrrolidine ring structure but differ in functional groups.
Pyrrolone Derivatives: These compounds have a similar five-membered ring but with different substituents, leading to varied biological activities.
Uniqueness
3-(3-Methyl-2-nitrophenoxy)pyrrolidine is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3-methyl-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-2-4-10(11(8)13(14)15)16-9-5-6-12-7-9/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
PBKGGMHDRDYAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCNC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)






![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)





